molecular formula C8H10O3 B13433762 Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid

Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13433762
M. Wt: 154.16 g/mol
InChI Key: RUOYCLYBCGDWPG-YRZWDFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,4s)-6-oxobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The resulting adduct is then subjected to oxidation to introduce the ketone functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides and other derivatives.

Scientific Research Applications

Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1r,2s,4s)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • Rac-(1r,2r,4s)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • Rac-(1r,2r,3r,4s)-3-tert-butylbicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. The presence of both a ketone and a carboxylic acid group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(1R,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6?/m0/s1

InChI Key

RUOYCLYBCGDWPG-YRZWDFBDSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C(=O)C2)C(=O)O

Canonical SMILES

C1C2CC(C1C(=O)C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.